4-(2-chloro-6-fluorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the chlorofluorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines
Scientific Research Applications
4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-5-methylphenylboronic acid: This compound shares some structural similarities with 4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE, particularly in the presence of chlorofluorophenyl groups.
Pyridinium salts: These compounds have a pyridine core similar to the furo[3,4-b]pyridine structure and are known for their diverse reactivity and applications.
Uniqueness
4-(2-CHLORO-6-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H15ClFNO3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1-(4-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H15ClFNO3/c1-11-5-7-12(8-6-11)23-16-10-26-20(25)19(16)13(9-17(23)24)18-14(21)3-2-4-15(18)22/h2-8,13H,9-10H2,1H3 |
InChI Key |
ZOIZSJSJQQGWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C3=C2COC3=O)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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